Dilmapimod

Catalog No.
S548282
CAS No.
444606-18-2
M.F
C23H19F3N4O3
M. Wt
456.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilmapimod

CAS Number

444606-18-2

Product Name

Dilmapimod

IUPAC Name

8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C23H19F3N4O3

Molecular Weight

456.4 g/mol

InChI

InChI=1S/C23H19F3N4O3/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29)

InChI Key

ORVNHOYNEHYKJG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

SB681323; SB 681323; SB-681323; GW 681323; GW-681323; GW681323; Dilmapimod.

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F

The exact mass of the compound Dilmapimod is 456.14093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dilmapimod (SB-681323; CAS: 444606-18-2) is a highly potent, selective, orally active p38 mitogen-activated protein kinase (MAPK) inhibitor based on a pyridopyrimidinone scaffold . Originally developed to target chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis, it acts by potently suppressing the p38 MAPK signaling pathway, thereby inhibiting the production of key pro-inflammatory cytokines like TNF-alpha and IL-8 . In procurement and material selection, Dilmapimod is highly valued as a clinical-stage reference compound and a structurally distinct precursor for advanced structure-activity relationship (SAR) studies, offering excellent DMSO solubility and a well-characterized pharmacokinetic profile compared to first-generation tool compounds .

Substituting Dilmapimod with early-generation p38 inhibitors (such as SB 203580) or alternative clinical-stage candidates (like Losmapimod or Doramapimod) frequently compromises experimental integrity and formulation stability . First-generation tool compounds like SB 203580 exhibit significantly lower potency (IC50 ~50 nM) and broader off-target kinase activity, leading to confounding variables in precise mechanistic assays . Furthermore, Dilmapimod's specific pyridopyrimidinone core provides distinct binding kinetics and metabolic stability compared to the nicotinamide scaffold of Losmapimod or the urea-based structure of Doramapimod [1]. For medicinal chemists and pharmacologists, utilizing the exact Dilmapimod structure is critical for reproducing its specific ex vivo TNF-alpha inhibition profile and ensuring reliable target engagement in translational models of respiratory and neuropathic inflammation [REFS-1, REFS-2].

Superior p38 MAPK Inhibitory Potency Compared to Standard Tool Compounds

In comparative kinase inhibition assays, Dilmapimod demonstrates exceptional potency against p38 MAPK, effectively suppressing the pathway at low nanomolar concentrations (IC50 ~5.7 nM for TNF-alpha inhibition in human whole blood). This represents a nearly 10-fold increase in potency compared to the widely used first-generation benchmark, SB 203580, which exhibits an IC50 of approximately 50 nM for p38α .

Evidence Dimensionp38 MAPK inhibition (IC50)
Target Compound Data~5.7 nM (Dilmapimod)
Comparator Or Baseline~50 nM (SB 203580)
Quantified Difference~10-fold higher potency for Dilmapimod
ConditionsIn vitro / ex vivo human whole blood assays

Enables researchers to use significantly lower dosing concentrations, thereby minimizing off-target effects and improving the therapeutic window in sensitive cellular assays.

Robust Ex Vivo TNF-alpha Suppression in Human Whole Blood

Dilmapimod has been rigorously validated for its ability to inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in complex biological matrices [1]. In ex vivo human whole blood assays, single doses of Dilmapimod achieved a 33.4% to 40% weighted mean inhibition of TNF-alpha production [1]. This specific pathway inhibition provides a targeted alternative to broad-spectrum corticosteroids like prednisolone, which affect multiple inflammatory pathways simultaneously [1].

Evidence DimensionLPS-induced TNF-alpha inhibition
Target Compound Data33.4% - 40% inhibition
Comparator Or BaselinePrednisolone (broad-spectrum baseline)
Quantified DifferenceDilmapimod achieves targeted TNF-alpha suppression via p38 MAPK, whereas prednisolone acts non-specifically
ConditionsEx vivo LPS-stimulated human whole blood assay

Provides a highly specific mechanistic probe for researchers developing targeted non-steroidal anti-inflammatory therapies.

Distinct Pyridopyrimidinone Scaffold for IP and SAR Differentiation

Unlike Losmapimod (which utilizes a nicotinamide core) or Doramapimod (which relies on a urea-based structure), Dilmapimod is built on a pyridopyrimidinone scaffold [1]. This distinct structural class not only influences its solubility profile (readily soluble in DMSO for in vitro testing) but also alters its binding interactions within the p38 ATP-binding pocket[1].

Evidence DimensionChemical Scaffold and Binding Profile
Target Compound DataPyridopyrimidinone core
Comparator Or BaselineLosmapimod (nicotinamide core) / Doramapimod (urea core)
Quantified DifferenceDistinct molecular framework enabling alternative hydrogen bonding and steric interactions in the kinase active site
ConditionsMedicinal chemistry and structural biology applications

Offers medicinal chemists a validated, alternative structural starting point to bypass existing patents or avoid scaffold-specific toxicities during drug development.

Targeted Reduction of Downstream Inflammatory Biomarkers

In clinical and translational models of airway inflammation, Dilmapimod has demonstrated the ability to significantly reduce downstream inflammatory biomarkers [1]. Compared to placebo baselines, treatment with Dilmapimod resulted in statistically significant reductions of myeloperoxidase (MPO) and Interleukin-8 (IL-8) levels in sputum supernatants following ozone challenge, confirming its robust in vivo target engagement [1].

Evidence DimensionReduction of sputum MPO and IL-8
Target Compound DataStatistically significant reduction
Comparator Or BaselinePlacebo baseline
Quantified DifferenceClear suppression of specific neutrophil-associated inflammatory markers relative to untreated controls
ConditionsIn vivo airway inflammation model (ozone challenge)

Essential for translational researchers requiring a compound with proven in vivo efficacy and validated biomarker readouts for respiratory disease models.

Targeted Anti-Inflammatory Drug Discovery

Dilmapimod's high potency and specific p38 MAPK inhibition make it an ideal reference standard for screening new anti-inflammatory compounds, particularly those targeting COPD or rheumatoid arthritis, where precise pathway modulation is required over broad immunosuppression [1].

Advanced Structure-Activity Relationship (SAR) Profiling

The distinct pyridopyrimidinone scaffold of Dilmapimod provides medicinal chemists with a valuable structural template for developing next-generation kinase inhibitors, allowing for the exploration of novel binding interactions and the avoidance of IP conflicts associated with older scaffolds [2].

Translational Respiratory Models

Given its proven ability to reduce MPO and IL-8 in sputum, Dilmapimod is highly suitable for use in in vivo models of airway inflammation, such as ozone or LPS challenge models, to validate target engagement and downstream biomarker modulation[3].

Ex Vivo Cytokine Release Assays

Its robust performance in inhibiting LPS-induced TNF-alpha production in human whole blood makes Dilmapimod an excellent positive control for ex vivo pharmacological profiling and complex matrix assays[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

456.14092497 Da

Monoisotopic Mass

456.14092497 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q3238VQW0N

Drug Indication

Dilmapimod has been used in trials studying the treatment and diagnostic of Nerve Trauma, Inflammation, Pain, Neuropathic, Arthritis, Rheumatoid, and Coronary Heart Disease, among others.

Mechanism of Action

Dilmapimod reduces the levels of proinflammatory cytokines and chemokines and reduce cellular infiltration to sites of inflammation, thereby reducing local damage. In diseases such as RA and IBD, TNFα blockade through either anti-TNFα antibodies or use of soluble TNFα receptors. Inhibition of p38α offers significant inhibition of TNFα, and cytokines such as IL-1β and IL-6, which offer additional therapeutic efficacy.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38 [HSA:1432 5600 5603 6300] [KO:K04441]

Other CAS

444606-18-2

Wikipedia

Dilmapimod

Dates

Last modified: 07-15-2023
1: Betts JC, Mayer RJ, Tal-Singer R, Warnock L, Clayton C, Bates S, Hoffman BE, Larminie C, Singh D. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial. Pharmacol Res Perspect. 2015 Feb;3(1):e00094. doi: 10.1002/prp2.94. Epub 2014 Dec 9. PubMed PMID: 25692013; PubMed Central PMCID: PMC4317226.

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